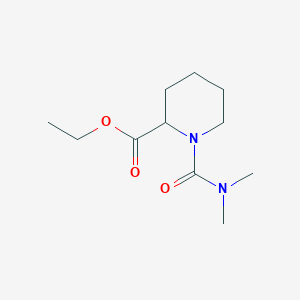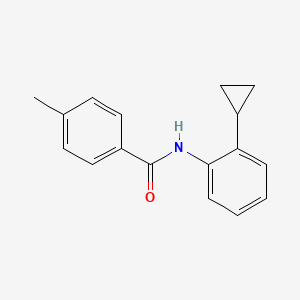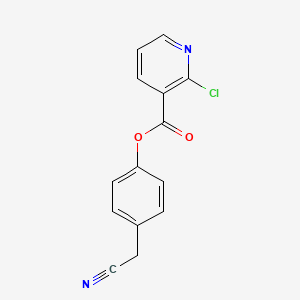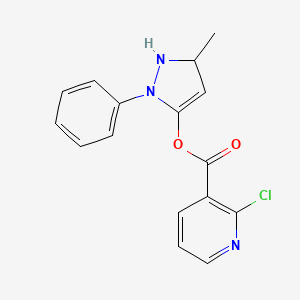
2-p-Tolyl-4H-isoquinoline-1,3-dione
Vue d'ensemble
Description
2-p-Tolyl-4H-isoquinoline-1,3-dione, also known as PQ1, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme involved in DNA repair and has been identified as a promising target for cancer therapy. PQ1 has shown potential as an anticancer agent and has been the subject of extensive research in recent years.
Applications De Recherche Scientifique
HIV-1 Inhibition : A study by Billamboz et al. (2011) explored the effectiveness of compounds related to 2-hydroxyisoquinoline-1,3(2H,4H)-dione as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. The research revealed that these compounds form complexes with Mg2+ and Mn2+, and one of the derivatives showed significant antiviral activity against HIV-1 in cell cultures (Billamboz et al., 2011).
Antitumor Activity : Bolognese et al. (2004) designed and synthesized pyridoisoquinolindione and dihydrothienoquinolindione derivatives, demonstrating potent cytotoxic activity against various human cancer cell lines. These compounds also showed the ability to intercalate into double-stranded DNA, indicating a potential mechanism of action (Bolognese et al., 2004).
Aldose Reductase Inhibition : Malamas and Hohman (1994) reported the design of aldose reductase inhibitors based on the isoquinoline-1,3-dione framework. These compounds showed potential in vitro and in vivo activity, indicating their utility in treating complications related to diabetes (Malamas & Hohman, 1994).
Synthesis and Applications in Organic Chemistry : Liu et al. (2019) reported a method for synthesizing isoquinolin-1-one and 3-hydroxylisoquinolin-1,4-dione, demonstrating the versatility and applications of these compounds in organic synthesis (Liu et al., 2019).
Cyclin-Dependent Kinase Inhibition for Antitumor Therapy : Tsou et al. (2009) discovered isoquinoline-1,3-dione derivatives as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), suggesting their potential use as antitumor agents (Tsou et al., 2009).
Synthetic Methods Development : Niu and Xia (2022) reviewed various synthetic methods for producing isoquinoline-1,3-diones, highlighting the interest in these compounds among synthetic chemists (Niu & Xia, 2022).
Electrochromic Applications : Cho et al. (2015) synthesized novel electron acceptors based on pyrrolo-acenaphtho-pyridazine-diones for use in electrochromic applications, demonstrating the materials science applications of these compounds (Cho et al., 2015).
Propriétés
IUPAC Name |
2-(4-methylphenyl)-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-8-13(9-7-11)17-15(18)10-12-4-2-3-5-14(12)16(17)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKALWHIBQTXTMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395765 | |
| Record name | 2-(4-Methylphenyl)isoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676114 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-p-Tolyl-4H-isoquinoline-1,3-dione | |
CAS RN |
73109-31-6 | |
| Record name | 2-(4-Methylphenyl)isoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1621820.png)
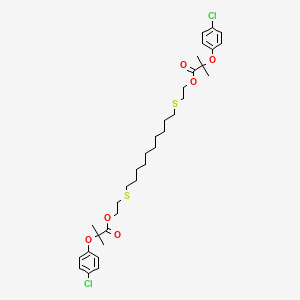

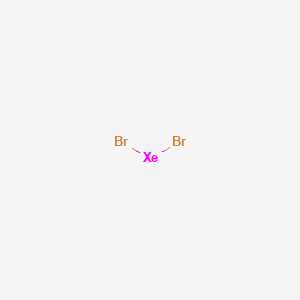
![(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3-hydroxy-2-(hydroxymethyl)-5,6-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1621827.png)

